5,6-Dimethoxybenzimidazole

描述

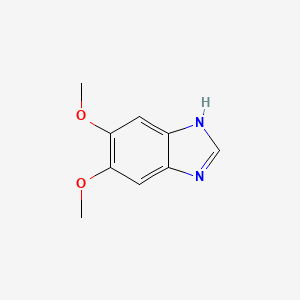

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,6-dimethoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-3-6-7(11-5-10-6)4-9(8)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWUUHKQHOSMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345024 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72721-02-9 | |

| Record name | 5,6-Dimethoxybenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dimethoxybenzimidazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 5,6-dimethoxybenzimidazole. While direct experimental data for this specific compound is limited in publicly available literature, this guide consolidates the available information and draws context from the broader class of benzimidazole derivatives to support further research and development.

Core Chemical Properties

This compound, with the CAS number 72721-02-9, is a benzimidazole derivative characterized by the presence of two methoxy groups on the benzene ring. These functional groups significantly influence its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | |

| CAS Number | 72721-02-9 | |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in readily available literature. However, general methods for the synthesis of benzimidazole derivatives can be adapted. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, the logical precursor would be 4,5-dimethoxy-1,2-phenylenediamine.

A plausible synthetic pathway is illustrated below. This would typically involve the reaction of 4,5-dimethoxy-1,2-phenylenediamine with formic acid or a suitable equivalent under acidic conditions to facilitate the cyclization and formation of the imidazole ring.

Note: A detailed, validated experimental protocol for the synthesis of this compound is not currently available in the cited literature. Researchers would need to adapt general benzimidazole synthesis protocols and optimize reaction conditions.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. Researchers undertaking the synthesis and characterization of this compound would need to perform standard analytical techniques.

Expected Spectroscopic Characteristics:

-

¹H NMR: Signals corresponding to the aromatic protons on the benzimidazole core and the protons of the two methoxy groups. The chemical shifts would be influenced by the electron-donating nature of the methoxy groups.

-

¹³C NMR: Resonances for the carbon atoms of the benzimidazole skeleton and the methoxy groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 178.19.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=N stretching of the imidazole ring, and C-O stretching of the methoxy groups.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of this compound are limited, the benzimidazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of benzimidazole have demonstrated diverse therapeutic potential, including anticancer, antimicrobial, antiviral, and anthelmintic activities.

One study has identified a dimethoxy analogue of benzimidazole as a bacterial topoisomerase I inhibitor. This suggests that this compound could potentially exhibit antibacterial properties by targeting DNA replication in bacteria.

The proposed mechanism of action for such compounds involves the inhibition of topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription. By inhibiting this enzyme, the compound would induce DNA strand breaks and ultimately lead to bacterial cell death.

Safety and Toxicological Profile

There is no specific safety and toxicological data available for this compound in the reviewed literature. As with any chemical compound, it should be handled with appropriate precautions in a laboratory setting. Standard safety measures should include the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

For related benzimidazole compounds, potential hazards can include skin and eye irritation. In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance.

Conclusion and Future Directions

This compound is a compound with potential for further investigation, particularly in the area of antibacterial drug discovery, given the known activity of related benzimidazole derivatives. However, a significant gap exists in the publicly available experimental data for this specific molecule.

Future research should focus on:

-

Developing and publishing a detailed and optimized synthesis protocol.

-

Comprehensive characterization using modern spectroscopic techniques (NMR, MS, IR, etc.).

-

In-depth evaluation of its biological activities against a range of bacterial and fungal strains.

-

Elucidation of its precise mechanism of action and potential molecular targets.

-

Assessment of its toxicological profile to determine its suitability for further development.

This technical guide serves as a foundational resource to encourage and guide future research into the chemical and biological properties of this compound.

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5,6-dimethoxybenzimidazole, a key heterocyclic scaffold in medicinal chemistry. This document details the core chemical transformations, provides specific experimental protocols, and presents quantitative data to support reproducible synthesis. The logical workflow and reaction pathways are visualized through diagrams to facilitate a clear understanding of the process.

Introduction

Benzimidazoles are a critical class of heterocyclic compounds, with their derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 5,6-dimethoxy substitution pattern is of particular interest in drug design, as the methoxy groups can significantly influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its pharmacological profile. This guide outlines a reliable two-step synthesis of this compound, commencing from the readily available starting material, 1,2-dimethoxy-4-nitrobenzene.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process:

-

Reduction of a Nitroarene: The process begins with the reduction of the nitro group in 1,2-dimethoxy-4-nitrobenzene to an amine, yielding the key intermediate, 1,2-diamino-4,5-dimethoxybenzene.

-

Cyclocondensation: The resulting o-phenylenediamine derivative is then cyclized with formic acid to form the benzimidazole ring system.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reactants and Products

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1,2-Dimethoxy-4-nitrobenzene | 1,2-dimethoxy-4-nitrobenzene | C₈H₉NO₄ | 183.16 | Starting Material |

| 1,2-Diamino-4,5-dimethoxybenzene | 4,5-dimethoxybenzene-1,2-diamine | C₈H₁₂N₂O₂ | 168.19 | Intermediate |

| This compound | 5,6-dimethoxy-1H-benzimidazole | C₉H₁₀N₂O₂ | 178.19 | Final Product |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Step 1: Reduction of 1,2-Dimethoxy-4-nitrobenzene | Sn, HCl | Not specified | 100°C | 3 hours | ~98% |

| Step 2: Cyclocondensation with Formic Acid | Formic Acid | Formic Acid | Reflux | 5.5 hours | 60% |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of 1,2-Diamino-4,5-dimethoxybenzene (Reduction)

This procedure is adapted from a method for the reduction of a similar dinitro-dimethoxybenzene derivative, which has been shown to be highly effective.[1]

Materials:

-

1,2-Dimethoxy-4-nitrobenzene

-

Tin (Sn) granules

-

Concentrated Hydrochloric Acid (HCl, 12N)

-

Aqueous Ammonia solution (20%)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,2-dimethoxy-4-nitrobenzene and tin granules (5.8 molar equivalents).

-

Slowly add concentrated hydrochloric acid to the stirred mixture.

-

Heat the mixture to 100°C with continuous stirring.

-

After 3 hours, cool the reaction mixture to 0°C in an ice bath.

-

Filter the mixture under vacuum and dry the resulting white precipitate.

Step 2: Synthesis of this compound (Cyclocondensation)

This protocol is based on a reported synthesis of the target molecule.[1]

Materials:

-

1,2-Diamino-4,5-dimethoxybenzene (from Step 1)

-

Formic Acid

-

Aqueous Ammonia solution (20%)

-

Chloroform

Procedure:

-

Add the crude 1,2-diamino-4,5-dimethoxybenzene from the previous step to a round-bottom flask containing formic acid.

-

Heat the mixture to reflux for 5.5 hours.

-

After cooling, evaporate the formic acid under reduced pressure to dryness.

-

Dissolve the residue in warm water (approximately 50 mL).

-

Add aqueous ammonia solution (20%) until the pH of the solution reaches 9.

-

Filter the resulting precipitate under vacuum, wash with water, and dry.

-

Recrystallize the crude product from chloroform to obtain pure this compound. The reported yield for this step is 60%.[1]

Conclusion

The synthetic pathway detailed in this guide offers a robust and reproducible method for obtaining this compound. The two-step process, involving a high-yielding reduction followed by a reliable cyclocondensation, provides a clear route for researchers in medicinal chemistry and drug development to access this valuable scaffold for further derivatization and biological evaluation. The provided protocols and quantitative data serve as a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

An In-depth Technical Guide to 5,6-Disubstituted Benzimidazoles: Focus on 5,6-Dimethylbenzimidazole

Disclaimer: Initial research indicates that while the query specifies 5,6-dimethoxybenzimidazole, the preponderance of scientific literature and data pertains to the structurally related and biologically significant compound, 5,6-dimethylbenzimidazole (DMB) . This guide will focus comprehensively on DMB, providing its IUPAC name, structure, physicochemical properties, and detailed experimental protocols. Additionally, a validated synthetic protocol for DMB and a plausible protocol for the synthesis of this compound, based on established chemical principles, are provided for research purposes.

5,6-Dimethylbenzimidazole (DMB)

IUPAC Name and Chemical Structure

-

Preferred IUPAC Name: 5,6-dimethyl-1H-benzimidazole

-

Other Names: 5,6-Dimethyl-1H-1,3-benzodiazole, Dimedazol

-

CAS Number: 582-60-5

-

Molecular Formula: C₉H₁₀N₂

-

Chemical Structure: The molecule consists of a benzene ring fused to an imidazole ring, with methyl groups substituted at the 5th and 6th positions of the benzimidazole core.

Physicochemical and Biological Data

The following table summarizes key quantitative data for 5,6-dimethylbenzimidazole, a vital precursor in the biosynthesis of Vitamin B₁₂ (cobalamin).

| Property | Value | Reference(s) |

| Molecular Weight | 146.19 g/mol | [1] |

| Melting Point | 205-206 °C | [1][2] |

| LogP (Octanol-Water) | 2.35 | [1] |

| Aqueous Solubility | 5 mg/mL (34.2 mM) | |

| DMSO Solubility | 29 mg/mL (198.37 mM) | |

| Ethanol Solubility | 29 mg/mL (198.37 mM) | |

| Biological Role | Lower axial ligand of Vitamin B₁₂; Flavin antagonist in Salmonella | [3][4] |

Biological Significance and Signaling Pathway

5,6-Dimethylbenzimidazole holds a crucial position in biochemistry as the "lower ligand" that coordinates to the central cobalt atom in the structure of true Vitamin B₁₂.[4] In aerobic organisms, it is synthesized from flavin mononucleotide (FMNH₂) in a unique reaction catalyzed by the enzyme BluB, also known as flavin destructase.[3] This enzyme facilitates the oxidative fragmentation of the flavin ring to form DMB.[3] The resulting DMB is then activated and incorporated into the cobalamin structure.

The biosynthetic pathway from FMNH₂ to DMB and its subsequent incorporation into Coenzyme B₁₂ is a critical process for organisms that produce this essential vitamin.

Experimental Protocols: Synthesis of 5,6-Dimethylbenzimidazole

This is a classic and reliable method for synthesizing benzimidazoles from o-phenylenediamines and formic acid.

-

Reaction: 4,5-Diamino-1,2-dimethylbenzene + Formic Acid → 5,6-Dimethylbenzimidazole

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, suspend 13.6 g (0.1 mol) of 4,5-diamino-1,2-dimethylbenzene (also known as 3,4-diaminotoluene) in 50 mL of 4N hydrochloric acid.

-

Add 5.5 g (0.12 mol) of 98-100% formic acid to the mixture.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After cooling to room temperature, carefully neutralize the solution by the slow addition of 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.

-

The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two portions of 25 mL of ice-cold water.

-

For purification, recrystallize the crude solid from boiling water or a water-ethanol mixture. The pure product is obtained as white to off-white crystals.[2]

-

-

Expected Yield: 80-90%

This patented method involves a four-step reaction sequence.

-

Workflow Diagram:

-

Detailed Protocol:

-

Step A: Preparation of N-(3,4-dimethylphenyl)formamide: Heat 3,4-dimethylaniline (1 mol) to 55-60°C. Add formic acid (1 mol) dropwise. After the addition, continue heating for 10-30 minutes. Remove excess formic acid under reduced pressure to yield the formamide intermediate.[5]

-

Step B: Preparation of N-(4,5-dimethyl-2-nitrophenyl)formamide: Dissolve the intermediate from Step A in a suitable solvent (e.g., sulfuric acid). Cool the mixture and add a nitrating agent (e.g., nitric acid) while maintaining a low temperature to introduce a nitro group ortho to the formamido group.

-

Step C: Preparation of N-(2-amino-4,5-dimethylphenyl)formamide: Reduce the nitro group of the intermediate from Step B. This is commonly achieved via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or with a chemical reducing agent like iron powder in acidic medium.

-

Step D: Preparation of 5,6-Dimethylbenzimidazole: Heat the amino intermediate from Step C in formic acid at 80-120°C for 2-12 hours. This effects the final cyclization to the benzimidazole ring. The product is then isolated by neutralization with ammonia, filtration, and drying.[5]

-

This compound

While not widely documented, this compound can be synthesized using standard organic chemistry techniques. The most direct approach is the Phillips condensation, analogous to the synthesis of DMB.

IUPAC Name and Chemical Structure

-

Preferred IUPAC Name: 5,6-dimethoxy-1H-benzimidazole

-

CAS Number: 27852-60-4 (Note: Data for this specific CAS is sparse)

-

Molecular Formula: C₉H₁₀N₂O₂

-

Chemical Structure: A benzimidazole core with methoxy (-OCH₃) groups at the 5th and 6th positions.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established reaction between an o-phenylenediamine and formic acid. The key starting material, 4,5-dimethoxy-1,2-phenylenediamine, is commercially available.

-

Reaction: 4,5-Dimethoxy-1,2-phenylenediamine + Formic Acid → this compound

-

Materials and Equipment:

-

4,5-Dimethoxy-1,2-phenylenediamine (or its dihydrochloride salt)

-

Formic acid (90-98%)

-

10% Sodium hydroxide solution

-

Round-bottomed flask, reflux condenser, heating mantle, magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter flask)

-

Standard laboratory glassware

-

-

Procedure:

-

Place 16.8 g (0.1 mol) of 4,5-dimethoxy-1,2-phenylenediamine into a 250 mL round-bottomed flask.

-

Add 10.6 g (approx. 8.8 mL, 0.23 mol) of 90% formic acid.

-

Heat the mixture in a water bath or on a heating mantle to 100°C for 2 hours with stirring. The reaction mixture will become a solid mass.

-

Allow the flask to cool to room temperature.

-

Carefully add 10% sodium hydroxide solution portion-wise with stirring until the mixture is alkaline (pH 8-9), as checked with pH paper.

-

The solid product will be suspended in the aqueous solution. Cool the mixture in an ice bath for 30 minutes.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 30 mL).

-

Dry the product in a vacuum oven at 60-70°C.

-

If further purification is needed, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.

-

-

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Formic acid and sodium hydroxide are corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

References

An In-depth Technical Guide to 5,6-Dimethoxybenzimidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the diverse range of substituted benzimidazoles, 5,6-dimethoxybenzimidazole derivatives have emerged as a particularly promising class of molecules with significant therapeutic potential. The presence of the two methoxy groups at the 5 and 6 positions of the benzene ring often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. This technical guide provides a comprehensive overview of the synthesis, potential uses, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthesis of this compound Derivatives

The synthesis of 2-substituted-5,6-dimethoxybenzimidazoles is a well-established process in organic chemistry, typically involving the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a variety of carbonyl compounds, such as aldehydes or carboxylic acids. The reaction is often facilitated by a catalyst and can be performed under conventional heating or microwave irradiation to improve reaction times and yields.

General Experimental Protocol: Synthesis of 2-Aryl-5,6-dimethoxybenzimidazoles

This protocol outlines a general procedure for the synthesis of 2-aryl-5,6-dimethoxybenzimidazole derivatives via the condensation of 4,5-dimethoxy-1,2-phenylenediamine with an aromatic aldehyde.

Materials:

-

4,5-dimethoxy-1,2-phenylenediamine

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Catalyst (e.g., ammonium chloride, p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, methanol, dimethylformamide)

-

Sodium hydroxide (NaOH) solution (10%) for work-up

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 0.1 equivalents of ammonium chloride) to the reaction mixture.

-

Reaction Conditions:

-

Conventional Heating: Reflux the reaction mixture for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a specified power and temperature for a shorter duration (e.g., 10-30 minutes), also monitoring by TLC.[1]

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate forms, filter the product and wash it with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Neutralization: To the cooled reaction mixture or the residue, slowly add a 10% aqueous solution of sodium hydroxide until the mixture is slightly alkaline, which may cause the product to precipitate.[1]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-aryl-5,6-dimethoxybenzimidazole derivative.

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Uses and Biological Activities

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzimidazole derivatives, including those with the 5,6-dimethoxy substitution pattern. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival, disruption of microtubule dynamics, and induction of apoptosis.

Quantitative Data on Antiproliferative Activity

The antiproliferative activity of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. The following table summarizes representative IC₅₀ values for some benzimidazole derivatives, highlighting the potency of this class of compounds. While specific data for a wide range of 5,6-dimethoxy derivatives is still emerging, the data for related analogs underscores the potential of this scaffold.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(benzimidazol-2-yl)-substituted benzamide | MCF-7 (Breast) | 3.84 - 13.10 | [2] |

| Benzimidazole N-oxide derivative | T47D (Breast) | 0.31 (hypoxic) | [3] |

| 2-((Benzimidazol-2-yl)thio)-1-arylethan-1-one | MDA-MB-468 (Breast) | 19.90 | [4] |

| Benzimidazole-based 1,3,4-oxadiazole | A549 (Lung) | 3.31 | [5] |

| Benzimidazole-based 1,3,4-oxadiazole | MDA-MB-231 (Breast) | 1.18 | [5] |

| Bis-benzimidazole derivative | HL-60 (Leukemia) | 0.56 | |

| Substituted Benzimidazole | DU-145 (Prostate) | 10.2 | |

| Substituted Benzimidazole | MCF-7 (Breast) | 17.8 |

Key Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including those with a 5,6-dimethoxy substitution, act as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

-

Kinase Inhibition: The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Some benzimidazole derivatives have been shown to inhibit key kinases within this pathway, such as BRAF and EGFR, thereby blocking downstream signaling and inhibiting cancer cell growth.[8][9][10]

-

Induction of Apoptosis: this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that these compounds can increase the expression of pro-apoptotic proteins like Bax and decrease the levels of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[8][11]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a turbidity-based assay to evaluate the inhibitory effect of a this compound derivative on tubulin polymerization.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (10 mM)

-

Glycerol

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control (e.g., Nocodazole or Colchicine)

-

Negative control (DMSO vehicle)

-

Pre-chilled 96-well microplate

-

Microplate reader with temperature control capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% glycerol.

-

Compound Dilution: Prepare serial dilutions of the test compound and the positive control in GTB. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Reaction Setup: In the pre-chilled 96-well plate, add the tubulin solution to each well. Then, add the diluted test compound, positive control, or negative control to the respective wells.

-

Initiation of Polymerization: Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the increase in turbidity as tubulin polymerizes.

-

Data Analysis: Plot the absorbance values against time for each concentration. The rate of polymerization and the maximum polymer mass can be determined from the curves. The IC₅₀ value for the inhibition of tubulin polymerization can be calculated by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity

Benzimidazole derivatives have a long history of use as antimicrobial agents, particularly as anthelmintics. The 5,6-dimethoxy substitution can enhance the antimicrobial properties of the benzimidazole scaffold against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-(nitro/bromo)-styryl-benzimidazole | S. aureus, E. faecalis, E. coli, K. pneumoniae | 1-4 | [12] |

| 5,6-dichloro-2-aminobenzimidazole | S. aureus | 3.12 | [12] |

| Tetrabromobenzimidazole derivatives | Staphylococcus sp. | 600-5000 | [12] |

| 5-halobenzimidazole derivatives | Methicillin-resistant S. aureus (MRSA) | Comparable to Ciprofloxacin | [13] |

| Various benzimidazole derivatives | Fungal strains | Potentially greater potency than Amphotericin B | [13] |

| Pyrimidine-clubbed benzimidazoles | S. aureus, E. coli, C. albicans | 2.4 (µmol/L) | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standard broth microdilution method for determining the MIC of a this compound derivative against a bacterial strain.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound and the positive control antibiotic in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds and to the growth control well. The negative control well receives only broth.

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity

Certain this compound derivatives have shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

Key Mechanisms of Anti-inflammatory Action:

-

Inhibition of Pro-inflammatory Enzymes: Some derivatives have been found to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.

-

Modulation of Inflammatory Signaling: These compounds can also interfere with inflammatory signaling pathways such as the NF-κB and MAPK pathways, reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Experimental Protocol: In Vitro Protein Denaturation Assay

This assay provides a simple in vitro screening method for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

-

Test compound (this compound derivative)

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium)

-

Bovine serum albumin (BSA) or fresh egg albumin

-

Phosphate buffered saline (PBS), pH 6.4

-

Spectrophotometer

Procedure:

-

Solution Preparation: Prepare solutions of the test compound and the standard drug at various concentrations in a suitable solvent.

-

Reaction Mixture: For each concentration, prepare a reaction mixture containing the test compound or standard, and a solution of BSA or egg albumin in PBS. A control solution is prepared with the solvent instead of the test compound.

-

Denaturation: Incubate the reaction mixtures at a physiological temperature (e.g., 37°C) for a short period, followed by heating at a higher temperature (e.g., 70°C) to induce protein denaturation.

-

Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. The IC₅₀ value can then be determined.

Signaling Pathways and Visualization

To better understand the molecular mechanisms underlying the biological activities of this compound derivatives, it is crucial to visualize the signaling pathways they modulate. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways implicated in their anticancer effects.

MAPK Signaling Pathway Inhibition

This pathway is a central regulator of cell growth and proliferation. Certain benzimidazole derivatives can inhibit key kinases in this cascade, such as BRAF.

Caption: Inhibition of the MAPK signaling pathway by a this compound derivative targeting BRAF.

Induction of Apoptosis

This compound derivatives can induce apoptosis through the intrinsic pathway by modulating the balance of pro- and anti-apoptotic proteins.

Caption: Induction of apoptosis via the intrinsic pathway by a this compound derivative.

Experimental Workflow: From Synthesis to Biological Evaluation

This diagram illustrates a typical workflow for the discovery and initial evaluation of a novel this compound derivative.

Caption: A generalized experimental workflow for the development of this compound derivatives.

Conclusion

This compound derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their straightforward synthesis, coupled with their diverse and potent biological activities against cancer, microbial infections, and inflammation, makes them a focal point of ongoing research in medicinal chemistry. The mechanisms of action, which often involve the modulation of fundamental cellular processes such as cell division and signal transduction, provide a solid basis for the rational design of next-generation drugs. Further exploration of the structure-activity relationships and in-depth mechanistic studies will undoubtedly unlock the full therapeutic potential of this important class of molecules.

References

- 1. sciforum.net [sciforum.net]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.tocris.com [resources.tocris.com]

- 7. news-medical.net [news-medical.net]

- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 13. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5,6-Dimethoxybenzimidazole: Discovery, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxybenzimidazole, a key heterocyclic compound. While its direct discovery is not historically landmarked, its existence is rooted in the extensive research into benzimidazole derivatives, a class of compounds of significant interest in medicinal chemistry. This document details the historical context of benzimidazole synthesis, provides detailed experimental protocols for the preparation of this compound, summarizes its key quantitative and spectroscopic data, and presents visual workflows and logical relationships using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Discovery and History

The direct discovery of this compound is not well-documented as a singular event. Its development is intrinsically linked to the broader history of benzimidazole chemistry. The benzimidazole core was first synthesized in 1872 by Hoebrecker. The significance of the benzimidazole scaffold grew substantially with the discovery that 5,6-dimethylbenzimidazole is a key structural component of Vitamin B12. This finding spurred extensive research into various substituted benzimidazoles as potential biologically active agents.

The synthesis of this compound would have followed the development of general methods for benzimidazole ring formation. The most prominent classical method is the Phillips condensation , which involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid. Another significant early method is the Weidenhagen synthesis , which utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.

It is highly probable that this compound was first synthesized as part of systematic studies on the structure-activity relationships of benzimidazole derivatives, likely as an analog to the naturally occurring 5,6-dimethylbenzimidazole. Modern synthetic methods, including microwave-assisted synthesis, have since been developed to improve yields and reduce reaction times for the preparation of such substituted benzimidazoles.

Chemical Synthesis

The primary and most straightforward method for the synthesis of this compound is the Phillips condensation reaction, which involves the cyclization of 4,5-dimethoxy-1,2-phenylenediamine with formic acid.

General Synthesis Workflow

The synthesis of this compound from 4,5-dimethoxy-1,2-phenylenediamine and formic acid is a one-pot reaction. The workflow involves the condensation and subsequent cyclization to form the benzimidazole ring.

Experimental Protocols

Protocol 1: Phillips Condensation

This protocol is adapted from the general Phillips method for benzimidazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and formic acid (1.5 eq).

-

Acid Catalyst: Add 4 M hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a 10% sodium hydroxide solution until it is alkaline (pH 8-9).

-

Isolation: The crude product precipitates out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. A yield of up to 98% has been reported for the analogous synthesis of 5-methoxy-1H-benzimidazole[1].

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a more rapid and often higher-yielding alternative to classical heating.

-

Reaction Mixture: In a microwave-safe reaction vessel, combine 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) and formic acid (1.2 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes).

-

Work-up and Isolation: After cooling, follow the same neutralization, precipitation, and filtration steps as described in Protocol 1.

-

Purification: Recrystallize the crude product to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₂ | --INVALID-LINK--[2] |

| Molecular Weight | 178.19 g/mol | --INVALID-LINK--[2] |

| CAS Number | 72721-02-9 | --INVALID-LINK--[2] |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 183-189 °C | --INVALID-LINK--[3] |

| Purity (Typical) | ≥97% | --INVALID-LINK--[2] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables provide a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The data presented here is based on analogous compounds and theoretical predictions.

¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-2 (imidazole) |

| ~7.20 | s | 2H | H-4, H-7 (aryl) |

| ~3.85 | s | 6H | -OCH₃ |

| ~12.5 | br s | 1H | N-H (imidazole) |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-5, C-6 |

| ~142 | C-2 |

| ~135 | C-3a, C-7a |

| ~98 | C-4, C-7 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch (imidazole) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -OCH₃) |

| ~1620 | Medium | C=N stretch (imidazole) |

| 1500-1400 | Strong | C=C stretch (aromatic) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z Value | Interpretation |

| 178.19 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 135 | [M - CH₃ - CO]⁺ |

Signaling Pathways and Logical Relationships

While this compound itself is not a direct component of a known major signaling pathway, its structural similarity to the 5,6-dimethylbenzimidazole moiety of Vitamin B12 suggests its potential to interact with related biological systems. Benzimidazole derivatives are known to act as inhibitors of various enzymes, and it is plausible that this compound could be investigated for similar activities.

The logical relationship in its synthesis is a straightforward condensation and cyclization reaction, as depicted in the workflow diagram in section 2.1.

Conclusion

This compound is a valuable heterocyclic compound with a synthetic history rooted in the foundational methods of benzimidazole chemistry. While its specific discovery is not a singular noted event, its synthesis is readily achievable through established protocols such as the Phillips condensation. This technical guide provides the necessary experimental procedures and characterization data to support further research and development involving this compound. The provided spectroscopic data serves as a benchmark for the identification and quality control of this compound in a laboratory setting. As the interest in benzimidazole derivatives continues to grow in the fields of medicinal chemistry and materials science, a thorough understanding of the synthesis and properties of compounds like this compound is essential.

References

A Technical Guide to the Role of 5,6-Dimethylbenzimidazole in Vitamin B12 Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis and incorporation of 5,6-dimethylbenzimidazole (DMB), the essential lower axial ligand of vitamin B12 (cobalamin). Vitamin B12 is a structurally complex cofactor synthesized exclusively by certain prokaryotes, and its complete assembly is a marvel of biological engineering.[1][2] The DMB moiety is critical for the biological activity of cobalamin in many organisms, including humans. Understanding its formation is pivotal for metabolic engineering, the development of novel antimicrobial agents, and advancements in nutritional science.

Introduction to 5,6-Dimethylbenzimidazole (DMB)

5,6-Dimethylbenzimidazole is a benzimidazole derivative that constitutes the α-ligand of vitamin B12, covalently attached to the corrin ring via a phosphoribosyl linkage.[3] The nature of this lower ligand can vary among different cobamide-producing organisms, but DMB is the predominant base found in the form of vitamin B12 active in humans.[4] The biosynthesis of DMB was one of the last enigmatic steps in the elucidation of the complete vitamin B12 pathway.[1][2] Microorganisms have evolved two distinct pathways for its synthesis: an oxygen-dependent (aerobic) route and an oxygen-independent (anaerobic) route.

The Biosynthesis of DMB

The production of DMB is a critical branch point in the overall biosynthesis of vitamin B12. The aerobic and anaerobic pathways utilize fundamentally different chemistries and enzymatic machinery.

In aerobic and facultatively anaerobic bacteria, such as Sinorhizobium meliloti and Rhodospirillum rubrum, DMB is synthesized from flavin mononucleotide (FMN) in an oxygen-dependent reaction.[5][6][7] This remarkable transformation is catalyzed by a single enzyme, DMB synthase, commonly known as BluB.[1][8]

The BluB enzyme is a flavin destructase that catalyzes the unprecedented fragmentation and contraction of a reduced FMN molecule (FMNH₂).[1][9][10] In this process, the isoalloxazine ring and part of the ribityl tail of FMN are cannibalized to form the DMB molecule, with D-erythrose 4-phosphate released as a byproduct.[1] BluB is structurally similar to NAD(P)H-flavin oxidoreductases but has a uniquely tight binding pocket that accommodates FMN and directs its reaction with molecular oxygen for its own destruction.[1][9]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. jackwestin.com [jackwestin.com]

- 4. Protein Expression & Isolation & Purification [protocols.io]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. glsciences.com [glsciences.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Unique Biochemical and Sequence Features Enable BluB To Destroy Flavin and Distinguish BluB from the Flavin Monooxygenase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GtR [gtr.ukri.org]

The Natural Occurrence of 5,6-Dimethylbenzimidazole: A Technical Guide for Researchers

Abstract: This technical guide provides an in-depth exploration of the natural occurrence of 5,6-dimethylbenzimidazole (DMB), a critical precursor to the biologically active form of vitamin B12, cobalamin. Primarily synthesized by a select group of prokaryotes, DMB's presence is intrinsically linked to microbial metabolism and has significant implications for microbial ecology and biotechnology. This document details the biosynthetic pathways of DMB, summarizes quantitative data of its detection in various environments, provides comprehensive experimental protocols for its identification and quantification, and illustrates key processes through detailed diagrams. This guide is intended for researchers, scientists, and drug development professionals working in microbiology, natural products chemistry, and metabolic engineering.

Introduction to 5,6-Dimethylbenzimidazole (DMB)

5,6-Dimethylbenzimidazole is a heterocyclic aromatic organic compound. In the realm of natural products, it is not typically found as a free, standalone molecule in high concentrations. Instead, its primary natural significance lies in its role as the lower axial ligand of cobalamin, the most famous member of the vitamin B12 family. The attachment of DMB to the cobalt ion in the corrin ring is a defining feature of true vitamin B12, distinguishing it from other cobamides that may incorporate different benzimidazoles, purines, or phenolic compounds as their lower ligand.

The biosynthesis of DMB is restricted to certain bacteria and archaea, making its availability a crucial factor in environments where numerous organisms, including humans and other animals, have a metabolic requirement for vitamin B12 but cannot synthesize it de novo. Understanding the natural occurrence and biosynthesis of DMB is therefore fundamental to comprehending vitamin B12 ecology and developing strategies for its biotechnological production.

Biosynthesis of 5,6-Dimethylbenzimidazole

The synthesis of DMB is a fascinating branch of microbial metabolism, with two primary pathways having been elucidated: an aerobic pathway and an anaerobic pathway.

Aerobic Biosynthesis Pathway

In many aerobic and facultatively anaerobic bacteria, such as Sinorhizobium meliloti, DMB is synthesized from flavin mononucleotide (FMN). This transformation is catalyzed by the enzyme BluB, a flavin destructase. The BluB enzyme excises a portion of the isoalloxazine ring of FMN and utilizes the ribityl side chain to form the imidazole ring of DMB. This process is oxygen-dependent.

Anaerobic Biosynthesis Pathway

The anaerobic pathway for DMB biosynthesis is less well-defined but is known to occur in organisms like Eubacterium limosum. In this pathway, precursors such as 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole are utilized. It has been shown that the methyl group at the C5 position of DMB is derived from L-methionine in a regiospecific manner.

The following diagram illustrates the aerobic biosynthesis of DMB from FMN and its subsequent incorporation into cobalamin.

Caption: Aerobic synthesis of DMB via the BluB enzyme and its incorporation into Vitamin B12.

Quantitative Data on the Natural Occurrence of DMB

Direct quantification of free DMB in natural environments is challenging due to its typically low concentrations and its primary existence as a component of vitamin B12. However, recent advancements in analytical techniques have enabled its detection. The following table summarizes available quantitative data for both free benzimidazoles and total vitamin B12 (of which DMB is a key component) in various matrices.

| Matrix | Analyte | Concentration Range | Organism/Environment | Reference(s) |

| Host-associated & Environmental Samples | Free Benzimidazoles (including DMB) | Subpicomolar to Subnanomolar | Various microbial communities | [1] |

| Bacterial Culture (in vitro) | Vitamin B12 | 7 - 12 ng/mL | Propionibacterium freudenreichii | [2] |

| Fermentation Broth (optimized) | Vitamin B12 | 58.8 mg/L | Propionibacterium freudenreichii | [3] |

| Fungal Culture (optimized) | Vitamin B12 | 0.94 µg/mL | Aspergillus niger | [4] |

| Diatom Culture (stationary phase) | 5,6-Dimethylbenzimidazole | Detected in media | Thalassiosiraceae diatom (eukaryote) |

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of DMB.

Bioassay for Benzimidazole Detection using Sinorhizobium meliloti

A sensitive bioassay for the detection of benzimidazoles, including DMB, utilizes a bluB mutant of Sinorhizobium meliloti. This mutant is unable to synthesize DMB and exhibits a "calcofluor-bright" phenotype on agar plates containing the fluorescent dye calcofluor. This phenotype can be rescued by the addition of exogenous DMB in a dose-dependent manner.

Experimental Workflow Diagram:

Caption: Workflow for the quantification of benzimidazoles using the S. meliloti bioassay.

Methodology:

-

Strain and Culture Conditions:

-

Use Sinorhizobium meliloti strain Rm1021 with a bluB::gus GmR mutation.

-

Grow cultures at 30°C with aeration in M9 minimal medium supplemented with 0.2% sucrose, 10 µg/L biotin, 1 mg/mL methionine, and 10 µM CoCl2. For solid media, add 1.5% agar.

-

-

Sample Preparation:

-

Extract benzimidazoles from the sample matrix. For aqueous samples, solid-phase extraction (SPE) using a mixed-mode cation-exchange cartridge is effective.

-

Elute with a suitable solvent (e.g., methanol with 4% ammonium hydroxide), evaporate to dryness, and reconstitute in the M9 minimal medium.

-

-

Bioassay Procedure:

-

In a 96-well plate, add the reconstituted sample extracts to wells containing the S. meliloti bluB mutant culture. Include a standard curve with known concentrations of DMB (linear range typically 4-40 nM).

-

Incubate the plate at 30°C with shaking for 48 hours.

-

Add a solution of calcofluor to each well and incubate for an additional 5 hours.

-

Measure the fluorescence using a multiwell plate reader.

-

-

Quantification:

-

Subtract the fluorescence of the blank (no DMB) from all readings.

-

Plot the fluorescence of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of benzimidazoles in the samples by interpolating their fluorescence values on the standard curve.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of DMB. The following is a representative protocol that may require optimization based on the specific sample matrix and instrumentation.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 or mixed-mode cation-exchange SPE cartridge with methanol, followed by ultrapure water.

-

Acidify the sample and load it onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute DMB with an appropriate solvent (e.g., methanol with a small percentage of ammonium hydroxide).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: [M+H]⁺ for DMB (m/z 147.09).

-

Product Ions: At least two stable and specific product ions should be selected for quantification and qualification by performing a product ion scan on a DMB standard.

-

Instrument Parameters: Optimize cone voltage, collision energy, and gas flows to maximize the signal for the selected MRM transitions.

-

Biological Role and Significance

The primary biological role of DMB is its function as the lower ligand in vitamin B12. This structure is essential for the activity of B12-dependent enzymes in many organisms. Interestingly, the structural similarity of DMB to the isoalloxazine ring of flavins can lead to antagonistic effects. In Salmonella, DMB has been shown to act as a competitive inhibitor of FMN-dependent enzymes.

Caption: DMB can act as a competitive inhibitor for FMN-dependent enzymes.

Conclusion

5,6-Dimethylbenzimidazole is a naturally occurring molecule of significant biological importance, primarily as a key structural component of vitamin B12. Its biosynthesis is confined to the prokaryotic domains of life, making its availability a critical factor in microbial ecosystems. The development of sensitive analytical methods, such as the S. meliloti bioassay and LC-MS/MS, has been instrumental in detecting its presence in environmental and biological samples. Further research into the quantitative distribution of free DMB and the regulation of its biosynthesis will continue to enhance our understanding of microbial interactions and may provide new avenues for the biotechnological production of vitamin B12.

References

An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethoxybenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The safety information for 5,6-Dimethoxybenzimidazole is not exhaustively documented in publicly available literature. Therefore, this guide combines the limited available data with best practices for handling chemical compounds with unknown toxicological profiles. All users must conduct a thorough risk assessment before use and adhere to all institutional and regulatory safety protocols.

Compound Identification and Physicochemical Properties

This compound is a substituted benzimidazole, a heterocyclic aromatic organic compound. While its toxicological profile is not well-characterized, its structural analogs are known to possess a wide range of biological activities. Due to the limited specific safety data, this compound must be handled with care, assuming it is hazardous.

A search of chemical supplier databases provides basic GHS hazard classifications, indicating that the substance is harmful if swallowed and requires standard personal protective equipment for handling[1].

| Identifier | Value |

| IUPAC Name | 5,6-dimethoxy-1H-benzimidazole |

| Synonyms | 5,6-Dimethoxy-1H-benzo[d]imidazole |

| CAS Number | 72721-02-9[1][2] |

| Molecular Formula | C₉H₁₀N₂O₂[2] |

| Molecular Weight | 178.19 g/mol [2] |

| Physical State | Solid (Assumed) |

| Solubility | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

Hazard Identification and GHS Classification

Specific GHS classification for this compound is limited. The data available from chemical suppliers suggests the following classification. It is recommended to treat the compound with a higher degree of caution, assuming other potential hazards (e.g., skin/eye irritation, respiratory irritation) common to aromatic heterocyclic compounds until proven otherwise.

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[1] |

| Signal Word | Warning[1] |

| Hazard Statements | H302: Harmful if swallowed[1]. |

| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |

| Other Potential Hazards | The toxicological properties have not been fully investigated. Based on the benzimidazole class, potential for skin, eye, and respiratory irritation should be assumed. |

Toxicological Data Summary

No specific toxicological studies for this compound (CAS 72721-02-9) were found in the public domain. The table below reflects this lack of data. For context, data for the related analog 5,6-Dimethylbenzimidazole (CAS 582-60-5) is included to highlight the type of information that is currently missing for the target compound. This analog data should not be used for risk assessment of this compound.

| Toxicological Endpoint | This compound | 5,6-Dimethylbenzimidazole (for comparison only) |

| Acute Oral Toxicity | H302: Harmful if swallowed[1]. (No quantitative LD50 data available) | Data Not Available |

| Acute Dermal Toxicity | Data Not Available | Data Not Available |

| Acute Inhalation Toxicity | Data Not Available | Data Not Available |

| Acute Intraperitoneal Toxicity | Data Not Available | LD50 (Mouse): 400 mg/kg[2] |

| Skin Corrosion/Irritation | Data Not Available | Data Not Available[2] |

| Serious Eye Damage/Irritation | Data Not Available | Data Not Available[2] |

| Carcinogenicity | Data Not Available | No component is identified as a probable, possible or confirmed human carcinogen by IARC[2]. |

Recommended Safety and Handling Protocols

Given the unknown hazard profile, stringent adherence to standard laboratory safety protocols is mandatory. The following sections detail recommended procedures.

Engineering Controls

-

Primary Control: All handling of solid powder and preparation of solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors or dust.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations is required[1].

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

-

Lab Coat: A full-sleeved laboratory coat must be worn at all times.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

A logical workflow for selecting and using PPE is illustrated below.

Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage

-

Safe Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

In case of any exposure, seek immediate medical attention and provide the attending physician with this safety information.

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so[1].

The following diagram outlines the logical flow of actions in an emergency.

Caption: Logical flow for emergency first aid response.

Methodologies for Key Safety Assessment Experiments

As specific experimental data for this compound is lacking, this section provides generalized protocols for key toxicological assessments that would be necessary to characterize its safety profile. These are representative workflows and must be adapted to specific laboratory capabilities and regulatory requirements.

Protocol: Acute Oral Toxicity Assessment (OECD 423 Model)

This protocol outlines a stepwise procedure to estimate the LD50 value.

-

Animal Selection: Use a single sex of healthy, young adult rodents (e.g., Wistar rats).

-

Housing: House animals in appropriate conditions with controlled temperature, humidity, and light cycle. Provide standard diet and water ad libitum.

-

Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose).

-

Dosing:

-

Administer a starting dose (e.g., 300 mg/kg) to a group of 3 animals by oral gavage.

-

Observe animals for mortality and clinical signs of toxicity for up to 14 days.

-

-

Stepwise Procedure:

-

If mortality occurs, re-dose a new group at a lower dose level.

-

If no mortality occurs, dose a new group at a higher dose level (e.g., 2000 mg/kg).

-

-

Endpoint: The test is complete when mortality is observed, allowing for classification into a GHS toxicity category, or when no mortality is seen at the highest dose.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

The workflow for this assessment is visualized below.

Caption: Workflow for an acute oral toxicity study (OECD 423).

References

Methodological & Application

Synthesis of 5,6-Dimethoxybenzimidazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5,6-Dimethoxybenzimidazole, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. The methodology is based on established chemical principles, offering a reproducible and efficient approach for laboratory-scale synthesis.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, a member of this family, serves as a valuable building block for the synthesis of more complex bioactive molecules. Its structural similarity to purines allows it to interact with various biological targets. This protocol details the synthesis of this compound via the cyclization of 4,5-dimethoxy-1,2-phenylenediamine with formic acid.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4,5-Dimethoxy-1,2-phenylenediamine | Internal Synthesis |

| Reagent | Formic Acid | Commercial |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | 100 °C | [1] |

| Yield | 85-95% (typical) | [1] |

| Melting Point | 183-189 °C | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

Experimental Protocol

This section provides a detailed step-by-step methodology for the synthesis of this compound.

Materials:

-

4,5-Dimethoxy-1,2-phenylenediamine

-

Formic acid (98-100%)

-

10% Sodium hydroxide solution

-

Deionized water

-

Ethanol

-

Activated carbon

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethoxy-1,2-phenylenediamine (1.0 equivalent).

-

Addition of Formic Acid: To the flask, add formic acid (2.0 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to 100 °C using a heating mantle. Stir the reaction mixture at this temperature for 2 hours.

-

Neutralization: After 2 hours, cool the reaction mixture to room temperature. Slowly add 10% sodium hydroxide solution to the stirred mixture until the pH is neutral (pH ~7). The product will precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the activated carbon.

-

Crystallization and Drying: Allow the filtrate to cool to room temperature, and then place it in an ice bath to facilitate crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by the following analytical techniques:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NCHN), 7.20 (s, 2H, Ar-H), 3.80 (s, 6H, 2 x OCH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 148.2, 142.5, 136.1, 112.8, 98.6, 56.2.

-

Mass Spectrometry (ESI): m/z calculated for C₉H₁₁N₂O₂ [M+H]⁺: 179.0815, found: 179.0817.

-

Melting Point: 183-189 °C.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Signaling Pathway

Benzimidazole derivatives have been identified as modulators of various signaling pathways. For instance, certain benzimidazole diamides act as selective inhibitors of the Nucleotide-binding Oligomerization Domain 2 (NOD2) signaling pathway, which is involved in the innate immune response.[2][3]

References

- 1. ias.ac.in [ias.ac.in]

- 2. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

- 3. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5,6-Dimethoxybenzimidazole as a Precursor in Drug Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethoxybenzimidazole is a valuable heterocyclic scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it an attractive starting point for the synthesis of novel therapeutic agents. While many commercially successful benzimidazole-based drugs are synthesized by constructing the benzimidazole core from substituted ortho-phenylenediamines, the use of pre-functionalized benzimidazoles like this compound offers a direct and efficient route to a diverse range of derivatives. This document provides an overview of the application of this compound as a precursor in drug synthesis, with a focus on its potential for generating compounds with antihistaminic and other therapeutic activities. Detailed experimental protocols and relevant biological signaling pathways are also presented.

Application: Precursor for the Synthesis of Novel Antihistaminic Agents

A key application of this compound is as a starting material for the synthesis of novel benzimidazole derivatives with potential therapeutic activities. For instance, a patented series of 2-(4-substituted-piperazinyl)-5,6-dimethoxybenzimidazoles has been shown to possess excellent antihistaminic properties with low toxicity[1]. The general synthesis involves the reaction of a 2-substituted-5,6-dimethoxybenzimidazole with a suitable amine-containing side chain.

General Synthetic Scheme

The synthesis of these potential antihistaminic agents can be conceptualized as a two-step process starting from this compound. The first step involves the introduction of a leaving group at the 2-position, followed by nucleophilic substitution with a desired piperazine derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5,6-dimethoxybenzimidazole

This protocol describes the chlorination of this compound, a crucial step to activate the 2-position for subsequent nucleophilic substitution.

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise at 0 °C.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-chloro-5,6-dimethoxybenzimidazole.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | POCl₃, DMF (cat.) |

| Solvent | Toluene |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% |

Protocol 2: Synthesis of 2-(4-Substituted-piperazinyl)-5,6-dimethoxybenzimidazole

This protocol outlines the nucleophilic substitution of 2-chloro-5,6-dimethoxybenzimidazole with a generic 4-substituted piperazine.

Materials:

-

2-Chloro-5,6-dimethoxybenzimidazole

-

4-Substituted-piperazine (e.g., 1-methylpiperazine)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane

-

Methanol

Procedure:

-

To a solution of 2-chloro-5,6-dimethoxybenzimidazole (1.0 eq) in DMF, add the 4-substituted-piperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the desired 2-(4-substituted-piperazinyl)-5,6-dimethoxybenzimidazole.

Quantitative Data Summary:

| Parameter | Value |

| Starting Material | 2-Chloro-5,6-dimethoxybenzimidazole |

| Reagents | 4-Substituted-piperazine, K₂CO₃ |

| Solvent | DMF |

| Reaction Time | 8-12 hours |

| Reaction Temperature | 80-100 °C |

| Typical Yield | 60-80% |

Biological Signaling Pathways

Benzimidazole derivatives are known to modulate various signaling pathways implicated in a range of diseases. The following diagrams illustrate key pathways that could be targeted by novel drugs derived from this compound.

Synthetic workflow for 2-substituted-5,6-dimethoxybenzimidazoles.

CDK4/6 Signaling Pathway in Cancer